

3,6-Dibromo-2-chlorotoluene derivatives and analogues

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Compound of Interest

Compound Name: 3,6-Dibromo-2-chlorotoluene

Cat. No.: B3026504

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An In-Depth Technical Guide to **3,6-Dibromo-2-chlorotoluene**: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

In the landscape of modern organic synthesis and drug discovery, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them foundational scaffolds for constructing complex molecular architectures. Among these, **3,6-Dibromo-2-chlorotoluene** emerges as a key intermediate, offering multiple reactive sites for strategic chemical modifications.

This technical guide provides an in-depth analysis of **3,6-Dibromo-2-chlorotoluene** for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the compound's core physicochemical properties, outlines logical synthetic strategies, explores its rich derivatization chemistry, and contextualizes the applications of its analogues in high-value fields such as pharmaceuticals and materials science. As a senior application scientist, the goal is to offer not just protocols, but a foundational understanding of the causality behind experimental choices, empowering researchers to leverage this versatile molecule to its fullest potential.

Part 1: Physicochemical and Structural Profile

3,6-Dibromo-2-chlorotoluene, also known by its IUPAC name 1,4-dibromo-2-chloro-3-methylbenzene, is a polysubstituted aromatic compound whose utility is defined by its specific

arrangement of halogen and methyl groups.[1] The presence of two bromine atoms, a chlorine atom, and a methyl group on the benzene ring creates a molecule with distinct electronic and steric properties that govern its reactivity.

The electron-withdrawing nature of the halogen atoms influences the molecule's overall electronic profile, making it a candidate for various substitution reactions.[1] The bromine atoms, in particular, are excellent leaving groups in metal-catalyzed cross-coupling reactions, which forms the basis of its synthetic utility.

Table 1: Core Properties of **3,6-Dibromo-2-chlorotoluene**

Property	Value	Source(s)
CAS Number	1000573-62-5	[2][3]
Molecular Formula	C ₇ H ₅ Br ₂ Cl	[2][4]
Molecular Weight	284.38 g/mol	[3][4]
IUPAC Name	1,4-dibromo-2-chloro-3-methylbenzene	[1]
Predicted Boiling Point	278.5 ± 35.0 °C	[1]
Predicted Density	1.895 ± 0.06 g/cm ³	[1]
Predicted LogP	~4.7	[1]
Common Synonyms	2-Chloro-3,6-dibromotoluene	[2][5]
Category	Bulk Drug Intermediate, Building Block	[2]

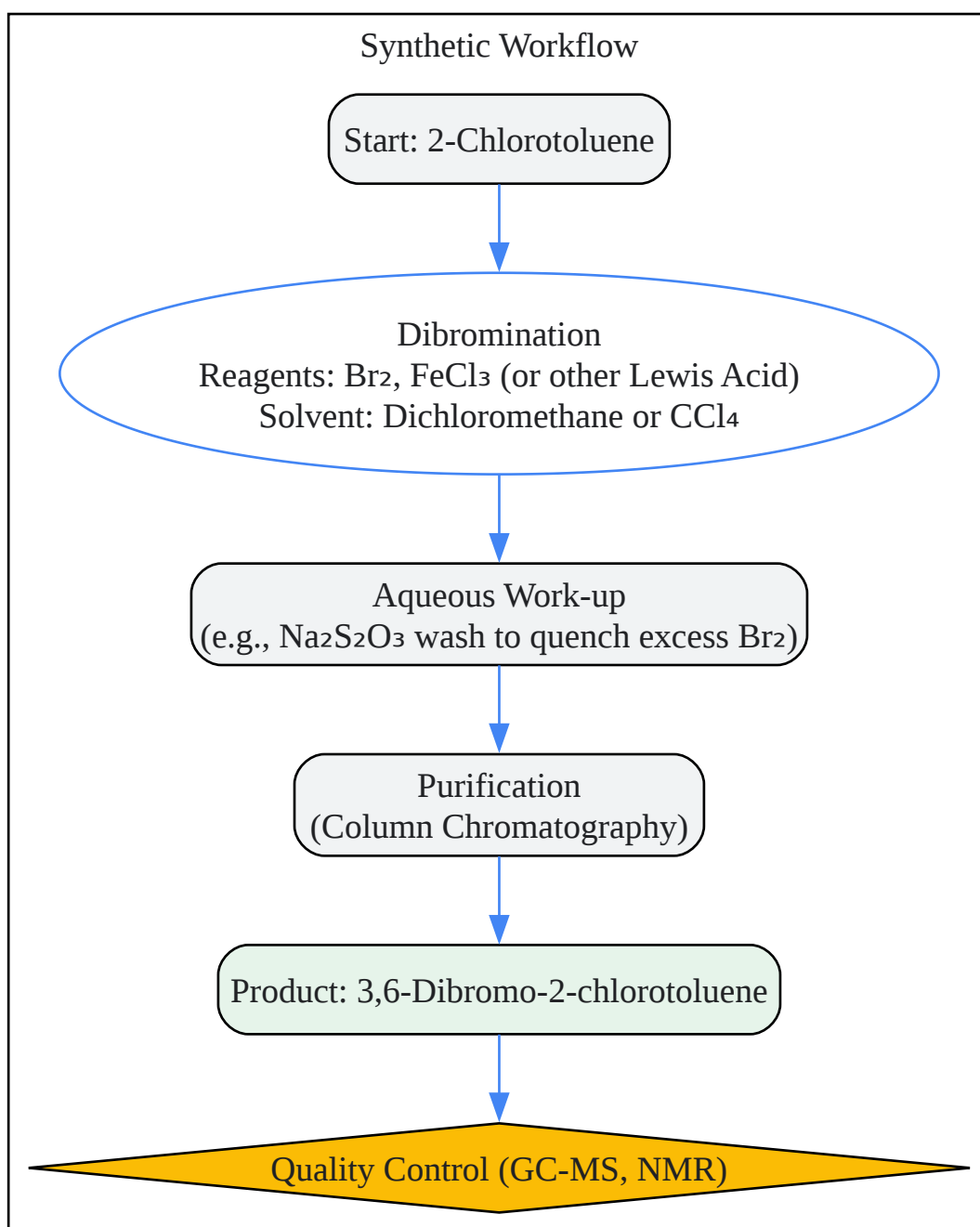
Commercial batches of this compound are typically available at ≥95% purity and are validated using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] For long-term storage, it is recommended to keep the solid compound under ambient, dry conditions, though for extended periods, storage under an inert atmosphere is advisable to prevent potential degradation from light or moisture.[1]

Part 2: Synthetic Strategy and Experimental Protocol

While specific, peer-reviewed synthetic routes for **3,6-Dibromo-2-chlorotoluene** are not extensively published, a logical pathway can be devised based on established principles of electrophilic aromatic substitution on toluene derivatives. The synthesis would likely start from a more common precursor, such as 2-chlorotoluene, followed by a controlled dibromination.

Proposed Synthetic Workflow

The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The methyl and chloro substituents are both ortho-, para-directing groups. In 2-chlorotoluene, this would direct incoming electrophiles to positions 3, 4, 5, and 6, leading to a mixture of products. Achieving the desired 3,6-dibromo substitution pattern requires carefully selected reaction conditions, potentially involving a strong Lewis acid catalyst to overcome steric hindrance and control the substitution pattern.



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Caption: Proposed workflow for the synthesis of **3,6-Dibromo-2-chlorotoluene**.

Generalized Experimental Protocol: Dibromination of a Substituted Toluene

This protocol is a representative methodology based on standard bromination procedures for aromatic compounds.^[7]

1. Reaction Setup:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add the starting material (e.g., 2-chlorotoluene, 1.0 eq) and a suitable solvent (e.g., dichloromethane).
- Cool the flask to 0°C in an ice bath.
- Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl_3 , ~0.1 eq), to the stirred solution. The choice of catalyst is critical as it polarizes the bromine molecule, making it a more potent electrophile.

2. Bromine Addition:

- Slowly add a solution of bromine (Br_2 , 2.0-2.2 eq) in the same solvent to the reaction mixture via the dropping funnel over 1-2 hours. The slow addition and low temperature are crucial for controlling the reaction rate and minimizing the formation of over-brominated byproducts.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring the progress by TLC or GC-MS.

3. Reaction Work-up:

- Once the reaction is complete, quench it by carefully pouring the mixture into an ice-cold aqueous solution of a reducing agent, such as sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), to neutralize any unreacted bromine.
- Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

4. Purification:

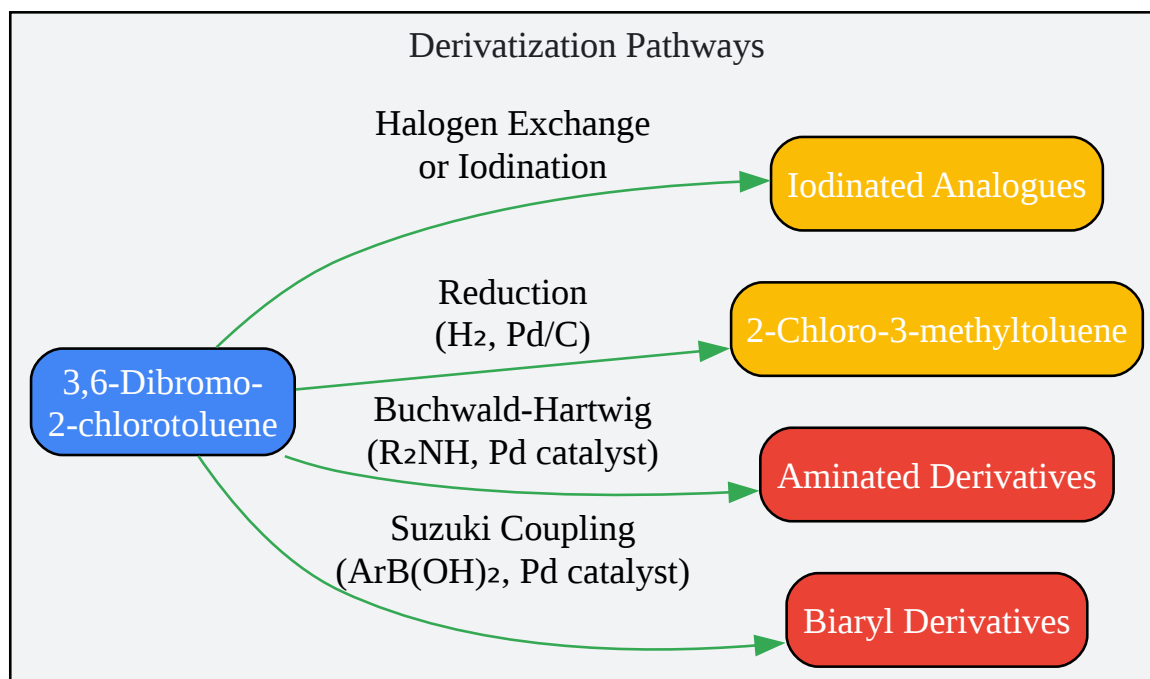
- The crude product is typically a mixture of isomers. Purify the desired **3,6-dibromo-2-chlorotoluene** using flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes).[1]

5. Characterization:

- Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and GC-MS analysis.[1]

Part 3: Chemical Reactivity and Derivatization Pathways

The synthetic value of **3,6-Dibromo-2-chlorotoluene** lies in the differential reactivity of its halogen substituents. The C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.



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Caption: Key reaction pathways for derivatizing **3,6-Dibromo-2-chlorotoluene**.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds. By reacting **3,6-Dibromo-2-chlorotoluene** with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base, one or both bromine atoms can be replaced with an aryl group. This provides a direct route to complex biaryl structures, which are prevalent motifs in ligands for catalysis and in pharmaceutical agents.^[1]

2. Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst. It is a critical transformation for synthesizing intermediates for pharmaceuticals, as the resulting arylamines are common pharmacophores.^[1]

Functional Group Transformations

Beyond cross-coupling, the halogen atoms can be modified through other means:

- Selective Dehalogenation: The bromine atoms can be selectively removed via catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst), yielding less halogenated analogues like 2-chloro-3-methyltoluene.^[1] This can be useful for creating specific substitution patterns or as a precursor for surfactants.
- Further Halogenation/Halogen Exchange: While the existing C-Cl bond is less reactive, vacant positions on the ring could potentially be halogenated under harsh conditions. More practically, the bromine atoms could be converted to iodine via halogen exchange reactions, creating precursors for radiopharmaceuticals.^[1]

Part 4: Applications in Research and Development

The derivatives of **3,6-Dibromo-2-chlorotoluene** are not just synthetic curiosities; they are enabling tools for addressing challenges in multiple scientific disciplines.

Medicinal Chemistry and Drug Discovery

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[8][9] Chlorine and bromine can enhance membrane permeability and metabolic stability by increasing lipophilicity. They can also form halogen bonds, which are specific, non-covalent interactions that can improve binding affinity to a biological target. **3,6-Dibromo-2-chlorotoluene** serves as an excellent starting scaffold for building libraries of complex molecules to screen for biological activity against various diseases.[10]

Materials Science

In the field of materials science, rigid, well-defined organic molecules are used as linkers to construct porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Polymers (COPs). The defined geometry and halogenated nature of derivatives from **3,6-Dibromo-2-chlorotoluene** make them promising candidates for such applications. The halogens can enhance properties like gas adsorption capacity and selectivity, which are crucial for applications in carbon capture and catalysis.[1]

Part 5: The Landscape of Analogues

Understanding the chemistry of **3,6-Dibromo-2-chlorotoluene** is enhanced by comparing it with its structural analogues. The position and number of halogen atoms significantly impact the molecule's steric and electronic properties, and thus its reactivity.

Table 2: Selected Analogues of Halogenated Toluenes

Compound Name	Molecular Formula	Key Structural Feature	Source(s)
3-Bromo-2,5-dichlorotoluene	C ₇ H ₅ BrCl ₂	One bromine, two chlorines.	[11]
3,5-Dibromo-2,6-dichlorotoluene	C ₇ H ₄ Br ₂ Cl ₂	Symmetrical substitution pattern.	[12]
4-Bromo-2-chlorotoluene	C ₇ H ₆ BrCl	A less substituted analogue.	[13]
2,4-dibromo-6-chlorotoluene	C ₇ H ₅ Br ₂ Cl	Isomeric to the core compound.	[14]

Each of these analogues provides a slightly different platform for synthesis. For example, the steric hindrance around the reactive sites in 3,5-Dibromo-2,6-dichlorotoluene would be significantly different from that in 4-Bromo-2-chlorotoluene, influencing the choice of catalysts and reaction conditions needed for successful derivatization.

Conclusion and Future Outlook

3,6-Dibromo-2-chlorotoluene is a powerful and versatile chemical building block with significant, yet still expanding, potential. Its well-defined structure and predictable reactivity in cornerstone reactions like Suzuki and Buchwald-Hartwig couplings make it an asset for synthetic chemists in both academic and industrial settings.

Future research will likely focus on expanding the library of derivatives for high-throughput screening in drug discovery programs. Furthermore, as the demand for advanced materials grows, the application of its derivatives in creating novel polymers and frameworks with tailored properties represents a promising frontier.[1] Advances in synthetic methodologies, such as continuous-flow synthesis, may also make the production of this and related compounds more efficient and cost-effective, further broadening their accessibility and impact.[1]

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